Lyplal1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lyplal1-IN-1 is a selective covalent small-molecule inhibitor of Lysophospholipase-like 1 (LYPLAL1). It has an IC50 value of 0.006 μM and is known to increase glucose production . LYPLAL1 is a protein involved in various metabolic processes, and its inhibition has been studied for potential therapeutic applications.
Preparation Methods
The synthesis of Lyplal1-IN-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are detailed in the literature . Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Lyplal1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lyplal1-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool to study the role of LYPLAL1 in various chemical processes.
Biology: It is used to investigate the biological functions of LYPLAL1, including its role in metabolic pathways.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Lyplal1-IN-1 exerts its effects by inhibiting the activity of LYPLAL1. LYPLAL1 is involved in the depalmitoylation of cyclic GMP-AMP synthase (cGAS), a key enzyme in the innate immune response. By inhibiting LYPLAL1, this compound enhances the activity of cGAS, leading to increased production of cyclic GMP-AMP and activation of the STING pathway . This results in enhanced anti-tumor immunity and increased expression of PD-L1.
Comparison with Similar Compounds
Lyplal1-IN-1 is unique in its high selectivity and potency as an inhibitor of LYPLAL1. Similar compounds include:
APT1 (Acyl Protein Thioesterase 1): A related enzyme that also depalmitoylates proteins but has different substrate specificity.
LYPLA1 (Lysophospholipase 1): An important paralog of LYPLAL1 with similar but distinct biological functions.
This compound stands out due to its specific inhibition of LYPLAL1 and its potential therapeutic applications in enhancing anti-tumor immunity.
Properties
Molecular Formula |
C29H29N7O4 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(2R,3R)-1-[3-[4-(2-morpholin-4-ylpyrimidin-5-yl)phenyl]-1,2,4-triazole-1-carbonyl]-2-phenylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C29H29N7O4/c37-27(38)24-7-4-12-35(25(24)21-5-2-1-3-6-21)29(39)36-19-32-26(33-36)22-10-8-20(9-11-22)23-17-30-28(31-18-23)34-13-15-40-16-14-34/h1-3,5-6,8-11,17-19,24-25H,4,7,12-16H2,(H,37,38)/t24-,25+/m1/s1 |
InChI Key |
OWBNMAVVNDAXQY-RPBOFIJWSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](N(C1)C(=O)N2C=NC(=N2)C3=CC=C(C=C3)C4=CN=C(N=C4)N5CCOCC5)C6=CC=CC=C6)C(=O)O |
Canonical SMILES |
C1CC(C(N(C1)C(=O)N2C=NC(=N2)C3=CC=C(C=C3)C4=CN=C(N=C4)N5CCOCC5)C6=CC=CC=C6)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.